5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWBHZSJKUMHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446822 | |
| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4191-17-7 | |
| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Cyclization
A key method involves cyclization of appropriate precursors under strong acidic conditions. For example, a mixture of phosphorus pentoxide (P2O5) and p-toluenesulfonic acid is used to catalyze the cyclization of suitable intermediates to form the indanone ring system with methoxy substituents at the 5 and 6 positions.
- Procedure : P2O5 and p-toluenesulfonic acid are warmed to activate the acidic medium.
- The precursor compound is then introduced at low temperature (0 °C) and stirred for a defined period (e.g., 30 minutes).
- The reaction mixture is worked up by quenching with water, extraction with dichloromethane (CH2Cl2), drying over magnesium sulfate (MgSO4), filtration, and concentration under reduced pressure.
- Purification is achieved via column chromatography using ethyl acetate/methanol mixtures as eluents.
- This method yields the intermediate 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, which can be further methylated to obtain the target compound.
Michael Addition Reaction
Another common approach involves the Michael addition of nucleophiles to α,β-unsaturated derivatives of 5,6-dimethoxy-1-indanone. This method is versatile for introducing various substituents at the 2-position, including methyl groups.
- Reactants : α,β-unsaturated 5,6-dimethoxy-1-indanone derivatives and nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, or pyrazole.
- Conditions : Typically carried out in anhydrous dichloromethane or other suitable solvents at room temperature, with bases like N,N-diisopropylethylamine to facilitate the reaction.
- The reaction proceeds over several hours (e.g., 20 hours) to completion.
- Post-reaction workup includes aqueous quenching, organic extraction, drying, and chromatographic purification.
- This method allows for the selective introduction of the methyl group at the 2-position, yielding 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one with good yields (~74%).
Base-Catalyzed Condensation and Methylation
Synthesis can also proceed via base-catalyzed condensation reactions where 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is reacted with methylating agents or aldehydes under basic conditions (e.g., sodium hydroxide in methanol).
- Key steps :
- Deprotonation of the active methylene group by 30% NaOH.
- Reaction with methyl iodide or suitable methyl donors to install the methyl group at the 2-position.
- Monitoring reaction progress by thin-layer chromatography (TLC).
- Neutralization, filtration, and recrystallization from ethanol for purification.
- This method is advantageous for its simplicity and scalability.
Analytical Characterization of Synthesized Compound
The structural integrity and purity of this compound are confirmed using:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Functional group and structural confirmation | 1H NMR and 13C NMR at 200-400 MHz, chemical shifts referenced to TMS |
| Infrared Spectroscopy (IR) | Identification of functional groups | Recorded on PerkinElmer Spectrum One, key peaks at 1739 cm⁻¹ (carbonyl) |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | High-resolution mass spectrometry with electrospray ionization |
| X-ray Crystallography | Crystal structure and stereochemistry | Single-crystal XRD using Bruker APEXII CCD, refined with SHELXTL software |
| Melting Point Determination | Purity assessment | Uncorrected melting points obtained on Mettler FP 80 HT apparatus |
These methods ensure the compound's identity and purity for further applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | P2O5, p-toluenesulfonic acid, 0 °C, CH2Cl2 | Efficient ring closure | ~74 | Requires strong acid handling |
| Michael Addition | α,β-unsaturated indanone, nucleophiles, base, RT | Versatile for various substituents | 70-80 | Good selectivity, mild conditions |
| Base-Catalyzed Methylation | 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, NaOH, methyl iodide, MeOH | Simple, scalable | 65-75 | Requires careful pH control |
Research Findings and Optimization Notes
- The Michael addition route is favored for its versatility in introducing diverse substituents, including methyl groups, allowing for structural analog development.
- Acid-catalyzed cyclization provides a robust method for constructing the indanone core with methoxy groups but requires careful control of acidic conditions to avoid side reactions.
- Base-catalyzed methylation is straightforward but may require optimization to prevent over-alkylation or side reactions.
- Purification by column chromatography using ethyl acetate/methanol mixtures is standard to achieve high purity.
- Reaction monitoring by TLC and confirmation by spectroscopic methods are critical for ensuring reaction completion and product integrity.
- Crystallographic studies reveal that hydrogen bonding and molecular packing can influence the stability of the final compound crystals, which is important for formulation considerations.
Chemical Reactions Analysis
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms.
Substitution: Common reagents for substitution reactions include aliphatic and aromatic amines.
Michael Addition: This reaction involves the addition of nucleophiles to the α-β unsaturated derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aliphatic amines like piperidine and morpholine tend to produce stable compounds, while reactions with aromatic amines like imidazole and benzimidazole result in products with varying stability .
Scientific Research Applications
Medicinal Chemistry
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one has garnered attention for its potential therapeutic properties:
Neurodegenerative Disease Treatment:
- The compound exhibits significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning. Inhibition of these enzymes can enhance cholinergic transmission, potentially aiding in the treatment of Alzheimer's disease .
Anti-Cancer Properties:
- Research indicates that derivatives of this compound may possess anti-cancer activities. Studies have shown that certain modifications enhance its efficacy against various cancer cell lines .
Antioxidant Activity:
- Some studies suggest that 5,6-Dimethoxy derivatives exhibit antioxidant properties, which may contribute to neuroprotection by reducing oxidative stress in neuronal cells .
Biological Research
The biological activity of this compound has been documented in several studies:
In Vitro Studies:
- A study highlighted that this compound demonstrated significant AChE inhibition with an IC50 value indicating effective concentrations for therapeutic use .
Case Studies:
- Clinical evaluations involving donepezil-melatonin hybrids incorporating 5,6-Dimethoxy derivatives reported improvements in cognitive function among patients with mild to moderate Alzheimer's disease. These hybrids exhibited enhanced binding affinity to cholinesterase enzymes compared to standard treatments .
Industrial Applications
In addition to its medicinal uses, this compound serves various roles in industrial chemistry:
Pharmaceutical Intermediates:
- The compound is utilized as an intermediate in the synthesis of more complex molecules that are critical in drug development .
Catalyst in Olefinic Polymerization:
- It has applications as a catalyst in olefinic polymerization processes, contributing to the production of various polymers .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, some indanone derivatives act as acetylcholine esterase inhibitors, which increase acetylcholine levels in the brain and improve cholinergic function . This mechanism is particularly relevant in the treatment of Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
AChE Inhibitors
- Donepezil: Contains a 5,6-dimethoxyindanone core substituted at position 2 with a benzylpiperidine group. It inhibits AChE with an IC$_{50}$ of 67 nM .
- Compound 17i () : A derivative with a 2-(piperidin-4-ylmethyl) substituent exhibits enhanced AChE inhibition (IC$_{50}$ = 42 nM). The bulkier substituent improves binding to both the catalytic and peripheral sites of AChE .
- 5,6-Dimethoxy-2-methyl analog : The methyl group may reduce potency compared to donepezil due to smaller size and lack of basic nitrogen for ionic interactions with AChE.
Allelopathic and Anti-inflammatory Agents
- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (Compound 3, ) : Displays allelopathic activity (IC$_{50}$ = 0.34 mM for hypocotyl growth inhibition). The 3-hydroxy and 3-methyl groups enhance hydrophilicity and target interactions .
- (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x, ) : A chalcone derivative with anti-inflammatory effects. The benzylidene group at position 2 enables π-π stacking with biological targets .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Electron-withdrawing groups (e.g., 5,6-difluoro in ) lower electron density at the ketone, affecting reactivity and binding .
Biological Activity
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 4191-17-7) is a synthetic compound belonging to the indanone family, which is recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- IUPAC Name : 5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one
- Physical Form : White to yellow solid
Pharmacological Significance
This compound has garnered attention for its potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can enhance cholinergic transmission and improve cognitive function.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit AChE and BuChE with varying degrees of potency. For instance, derivatives of this compound have been synthesized to enhance binding affinity and selectivity towards these enzymes .
- Antioxidant Activity : Some studies suggest that indanone derivatives possess antioxidant properties, which may contribute to neuroprotection by reducing oxidative stress in neuronal cells .
- Antimicrobial Properties : Preliminary studies have indicated potential antibacterial and antifungal activities against various pathogens, although further investigation is required to elucidate the specific mechanisms involved .
In Vitro Studies
A study examining the biological activity of several indanone derivatives highlighted that this compound exhibited significant AChE inhibition with an IC50 value indicating effective concentration levels for therapeutic use .
Case Studies
In clinical evaluations involving donepezil-melatonin hybrids that incorporate 5,6-Dimethoxy derivatives, improvements in cognitive function were noted among patients with mild to moderate Alzheimer's disease. The hybrid compounds demonstrated enhanced binding affinity to cholinesterase enzymes compared to standard treatments .
Table: Biological Activity Summary of this compound
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5,6-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one and its derivatives?
- Methodology : Derivatives are synthesized via base-catalyzed condensation reactions. For example, reacting 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one with aldehydes (e.g., isonicotinaldehyde) in methanol under basic conditions (e.g., NaOH) yields Schiff base derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), followed by neutralization, filtration, and recrystallization .
- Key Steps :
- Use of 30% NaOH to deprotonate the active methylene group.
- Recrystallization from ethanol to purify the product.
Q. How is the structural integrity of this compound validated post-synthesis?
- Techniques :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) using Bruker APEXII CCD detectors and SHELXTL software for structure refinement. Parameters include -factor (<0.05) and -factor (<0.15) .
- NMR/LCMS : -NMR for functional group analysis and LCMS for molecular weight confirmation .
Q. What basic pharmacological activities are associated with this scaffold?
- Activity : Derivatives exhibit acetylcholinesterase (AChE) inhibition, critical for Alzheimer’s disease research. For example, donepezil analogs show IC values as low as 42 nM in electric eel and human serum AChE assays .
- Assay : Ellman’s spectrophotometric method with acetylthiocholine iodide as the substrate .
Advanced Research Questions
Q. How do substituents at the 2-position influence bioactivity in AChE inhibition?
- SAR Insights :
- Piperidine- or pyridine-containing derivatives enhance binding to AChE’s peripheral anionic site (PAS).
- Thiourea substituents (e.g., compound 19a ) improve potency due to hydrogen bonding with catalytic triad residues .
- Experimental Design :
- Compare IC values of carboxamide vs. thiourea derivatives using rat brain homogenate assays .
Q. What crystallographic challenges arise during refinement of this compound’s derivatives?
- Challenges :
- Disordered solvent molecules in crystal lattices.
- Weak π-π interactions (e.g., centroid distances of 3.568 Å) requiring high-resolution data (<1.0 Å) .
- Solutions :
- Use SHELXL’s PART and SUMP instructions to model disorder.
- Apply anisotropic displacement parameters for non-H atoms .
Q. How can computational methods optimize synthetic routes for novel derivatives?
- Approach :
- DFT calculations : Predict reaction thermodynamics for condensation steps.
- Molecular docking (AutoDock Vina) : Screen derivatives against AChE (PDB: 1ACJ) to prioritize synthesis .
Q. What strategies resolve contradictions in electron density maps during XRD analysis?
- Protocol :
- Use difference Fourier maps () to locate missing hydrogen atoms.
- Apply riding models for methyl groups () and refine using full-matrix least-squares .
Q. How do hydrogen-bonding networks affect crystal packing and stability?
- Observations :
- Chains form via bifurcated C–H···O hydrogen bonds (R(5) motifs), creating antiparallel layers.
- Weak C–H···π interactions (3.5–4.0 Å) stabilize 3D frameworks .
Q. What green chemistry approaches improve the sustainability of synthesis?
- Innovations :
- Replace methanol with ethanol/water mixtures.
- Use catalytic NaOH (≤30%) to reduce waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
